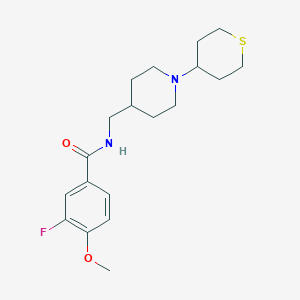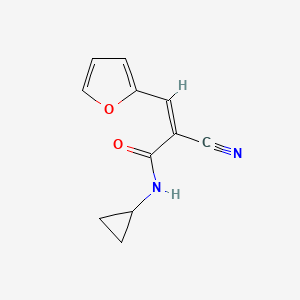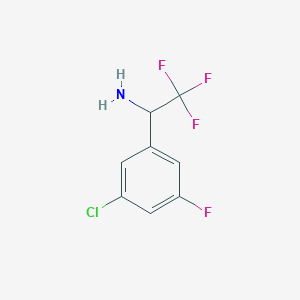
3-((1-(furan-2-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(furan-2-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized derivatives of the compound to evaluate their antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and tested their antimicrobial effectiveness. Some of these compounds displayed activity against tested microorganisms, suggesting potential applications in developing new antimicrobial agents Basoğlu et al., 2013. Similarly, Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating moderate to good efficacy against various test microorganisms, underlining the compound's potential in antimicrobial therapy Bektaş et al., 2007.
Antioxidant and Anticancer Properties
Gürbüz et al. (2020) explored the antioxidant activities of new derivatives featuring the 1,2,4-triazole ring, aiming to discover molecules that could be utilized in treating diseases or as drugs for future illnesses. These compounds were evaluated for in vitro antioxidant properties, showcasing their potential in pharmaceutical chemistry for disease treatment and prevention Gürbüz et al., 2020.
Additionally, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research suggests that these compounds could have significant anti-cancer activity, highlighting another critical area of application Karayel, 2021.
Pharmaceutical Formulation and Quality Control
Research into pharmaceutical formulations and quality control represents another significant application area. Varynskyi et al. (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient (API) in injection solutions. This work underscores the importance of analytical methods in ensuring the quality and efficacy of pharmaceutical formulations containing such compounds Varynskyi et al., 2017.
Propiedades
IUPAC Name |
3-[[1-(furan-2-carbonyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-8-3-2-7-15(16)24-18(21-22-20(24)26)12-14-6-4-10-23(13-14)19(25)17-9-5-11-28-17/h2-3,5,7-9,11,14H,4,6,10,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLBSLLLWISED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
![N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811453.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)
![6-(3,4-Dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2811461.png)
![2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2811462.png)
![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)




